1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene
Overview
Description
1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, featuring two bromine atoms and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene can be synthesized through a multi-step process involving the bromination of 2,5-dimethylbenzene (p-xylene). The typical synthetic route includes:
Bromination of p-xylene: This step involves the selective bromination of p-xylene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form 1-bromo-2,5-dimethylbenzene.
Bromomethylation: The next step involves the bromomethylation of 1-bromo-2,5-dimethylbenzene using formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce the bromomethyl group, resulting in the formation of this compound
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and bromomethylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: The methyl groups on the benzene ring activate the ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and sulfur trioxide (SO3) for sulfonation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with functional groups like hydroxyl or amino groups.
Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as flame retardants and plasticizers.
Biological Studies: It is utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The bromine atoms act as leaving groups, allowing the compound to undergo electrophilic substitution reactions, which are crucial in organic synthesis.
Nucleophilic Attack: The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-methylbenzene: This compound lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-Bromo-2,5-dimethylbenzene: This compound lacks the bromomethyl group, affecting its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a bromomethyl group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2,5-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBVEMLXEKZNSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519396 | |
Record name | 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88111-73-3 | |
Record name | 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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